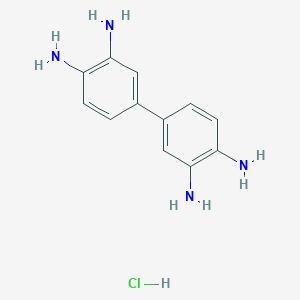

(1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride

Descripción general

Descripción

Inicialmente se identificó como un inhibidor de la proteína quinasa C, una familia de enzimas que desempeñan un papel crucial en la regulación de diversos procesos celulares como el crecimiento, la diferenciación y la apoptosis . CGP 41251 ha mostrado potencial como agente anticancerígeno debido a su capacidad para inhibir múltiples proteínas quinasas involucradas en el crecimiento tumoral y la angiogénesis .

Métodos De Preparación

CGP 41251 es un derivado de la estaurosporina, un alcaloide aislado de la bacteria Streptomyces staurosporeus . La síntesis de CGP 41251 implica varios pasos, incluida la modificación de la estructura de la estaurosporina para mejorar su selectividad y potencia como inhibidor de la proteína quinasa. Los métodos de producción industrial para CGP 41251 implican la fermentación a gran escala de Streptomyces staurosporeus, seguida de la extracción y purificación del compuesto .

Análisis De Reacciones Químicas

CGP 41251 se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de CGP 41251 puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede resultar en la formación de productos deshidroxilados .

Aplicaciones Científicas De Investigación

Anticancer Research

CGP 41251 has emerged as a promising candidate in cancer research due to its ability to inhibit multiple protein kinases involved in tumor growth and angiogenesis. Initially identified as an inhibitor of protein kinase C (PKC), it plays a crucial role in regulating cellular processes such as growth and apoptosis.

Key Findings:

- Mechanism of Action: CGP 41251 targets various kinases that are pivotal in cancer progression. By inhibiting these enzymes, it may reduce tumor proliferation and metastasis.

- Case Studies: Research indicates that CGP 41251 effectively reduces the viability of cancer cells in vitro and shows potential for further development into therapeutic agents .

Immunohistochemistry

Another significant application of CGP 41251 is in the field of immunohistochemistry (IHC). It serves as a substrate for peroxidase enzymes, facilitating the visualization of specific proteins within tissue samples.

Applications in IHC:

- Detection of Biomarkers: CGP 41251 is utilized to detect hydrogen peroxide in various biological samples, enhancing the sensitivity of IHC assays .

- Research Studies: It has been successfully applied in the immunocytochemistry of muscle-derived stem cells (MDSCs) and other tissues, allowing researchers to study cellular behavior and differentiation pathways .

While CGP 41251 shows promise in various applications, safety considerations are paramount due to its toxicity profile. It is classified as dangerous if inhaled or ingested and can irritate skin and eyes . Proper safety protocols must be adhered to when handling this compound.

Mecanismo De Acción

El mecanismo de acción de CGP 41251 implica la inhibición de múltiples proteínas quinasas, incluida la proteína quinasa C, el receptor del factor de crecimiento endotelial vascular y la tirosina quinasa 3 relacionada con fms . Al inhibir estas quinasas, CGP 41251 interrumpe las vías de señalización que regulan el crecimiento, la diferenciación y la supervivencia celular . Esto conduce a la inhibición del crecimiento tumoral y la angiogénesis, lo que hace que CGP 41251 sea un prometedor agente anticancerígeno . Además, se ha demostrado que CGP 41251 regula al alza la expresión de la sintasa de óxido nítrico endotelial, que desempeña un papel en la homeostasis vascular .

Comparación Con Compuestos Similares

CGP 41251 es similar a otros inhibidores de la proteína quinasa, como la estaurosporina, UCN-01 y flavopiridol . CGP 41251 es único en su capacidad para inhibir selectivamente múltiples proteínas quinasas involucradas en el crecimiento tumoral y la angiogénesis . A diferencia de la estaurosporina, que es un inhibidor no selectivo, CGP 41251 exhibe un mayor grado de selectividad para la proteína quinasa C y otras quinasas . Esta selectividad hace que CGP 41251 sea un agente anticancerígeno más potente y eficaz en comparación con otros compuestos similares .

Actividad Biológica

(1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride, commonly referred to as benzidine hydrochloride, is a chemical compound that has garnered attention due to its biological activity and potential health implications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, toxicity, and relevant case studies.

- Molecular Formula : C12H12N2·2HCl

- Molecular Weight : 257.16 g/mol

- Solubility : Soluble in water and ethanol

- Appearance : Crystalline solid

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Carcinogenic Potential : Benzidine and its derivatives are classified as potential human carcinogens. Studies have shown that exposure to benzidine can lead to the development of bladder cancer due to its mutagenic properties . The compound's ability to form DNA adducts is a significant mechanism underlying its carcinogenicity.

- Immunotoxicity : Research indicates that benzidine can adversely affect the immune system. It has been shown to alter lymphocyte function and cytokine production in animal models . This immunotoxicity raises concerns about the long-term health effects of exposure in occupational settings.

- Genotoxicity : Benzidine is known for its genotoxic effects, which include DNA damage and chromosomal aberrations. Studies have demonstrated that it induces oxidative stress and DNA strand breaks in various cell lines .

Case Studies

-

Occupational Exposure and Health Outcomes :

A study involving workers in the dye industry highlighted a significant correlation between benzidine exposure and increased incidence of bladder cancer. The cohort showed a higher prevalence of urothelial carcinoma compared to the general population . -

Animal Studies on Toxicity :

In rodent models, administration of benzidine resulted in dose-dependent tumor formation in the bladder. Histopathological examinations revealed transitional cell carcinoma as a common outcome following prolonged exposure .

Pharmacological Activities

The pharmacological activities associated with this compound include:

- Antimicrobial Activity : Some studies suggest that benzidine derivatives exhibit antimicrobial properties against various pathogens; however, these findings are overshadowed by the compound's toxicity profile .

- Antioxidant Activity : Certain derivatives have been investigated for their antioxidant capabilities, which may counteract some of the oxidative stress induced by benzidine itself. However, these effects are not well characterized and require further research .

Toxicological Profile

The toxicological profile of benzidine highlights several critical health risks:

| Health Effect | Description |

|---|---|

| Carcinogenicity | Classified as a Group 1 carcinogen by IARC |

| Genotoxicity | Induces DNA damage and chromosomal alterations |

| Immunotoxicity | Alters immune responses and cytokine production |

| Acute Toxicity | Causes irritation to skin and mucous membranes |

Propiedades

IUPAC Name |

4-(3,4-diaminophenyl)benzene-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.ClH/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;/h1-6H,13-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFGMHZJTRXVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172478 | |

| Record name | (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19010-26-5, 7411-49-6 | |

| Record name | [1,1′-Biphenyl]-3,3′,4,4′-tetramine, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19010-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3′-Diaminobenzidine tetrahydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7411-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019010265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Diaminobenzidine-4HCl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-biphenyl]-3,3',4,4'-tetramine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.